Cas no 149934-25-8 (7-Ethylmethylamino Sancycline Hydrochloride)

7-Ethylmethylamino Sancycline Hydrochloride is a semi-synthetic tetracycline derivative with enhanced pharmacological properties. Its modified ethylmethylamino group improves lipophilicity and cellular uptake, resulting in superior bioavailability compared to earlier tetracyclines. The hydrochloride salt form ensures stability and solubility in aqueous formulations. This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative pathogens, while demonstrating reduced susceptibility to common resistance mechanisms. Its optimized structure minimizes off-target effects, making it a promising candidate for research in infectious diseases and antimicrobial development. The compound's well-defined synthesis pathway allows for consistent purity (>95% by HPLC), meeting rigorous standards for preclinical and analytical applications.
7-Ethylmethylamino Sancycline Hydrochloride structure
149934-25-8 structure
Product Name:7-Ethylmethylamino Sancycline Hydrochloride
CAS No:149934-25-8
MF:C24H30ClN3O7
MW:507.96390581131
CID:1064634
PubChem ID:71316642
Update Time:2025-08-02

7-Ethylmethylamino Sancycline Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 7-Ethylmethylamino Sancycline Hydrochloride
    • (4S,4aS,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide,hydrochloride
    • [4S-(4α,4aα,5aα,12aα)]-4-(DiMethylaMino)-7-(ethylMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxaMide Hydrochloride
    • 149934-25-8
    • DTXSID80747769
    • (4S,4aS,5aR,12aR)-4-(Dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--hydrogen chloride (1/1)
    • (4S,4As,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
    • (4S,4AS,5aR,12aS)-4-(dimethylamino)-7-(ethyl(methyl)amino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride
    • Inchi: 1S/C24H29N3O7.ClH/c1-5-27(4)13-6-7-14(28)16-11(13)8-10-9-12-18(26(2)3)20(30)17(23(25)33)22(32)24(12,34)21(31)15(10)19(16)29;/h6-7,10,12,18,28-29,32,34H,5,8-9H2,1-4H3,(H2,25,33);1H/t10-,12-,18-,24-;/m0./s1
    • InChI Key: MAHSDYQLEOPNTL-BCTLSNOQSA-N
    • SMILES: Cl.O[C@@]12C(=C(C(N)=O)C([C@H]([C@@H]1C[C@@H]1CC3C(=CC=C(C=3C(=C1C2=O)O)O)N(C)CC)N(C)C)=O)O

Computed Properties

  • Exact Mass: 507.17700
  • Monoisotopic Mass: 507.1772280g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 4
  • Complexity: 989
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 165Ų

Experimental Properties

  • PSA: 165.62000
  • LogP: 2.52840

7-Ethylmethylamino Sancycline Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-498093-1mg
7-Ethylmethylamino Sancycline Hydrochloride,
149934-25-8
1mg
¥3685.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-498093-1 mg
7-Ethylmethylamino Sancycline Hydrochloride,
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¥3,685.00 2023-07-11

7-Ethylmethylamino Sancycline Hydrochloride Related Literature

Additional information on 7-Ethylmethylamino Sancycline Hydrochloride

7-Ethylmethylamino Sancycline Hydrochloride: A Comprehensive Overview

7-Ethylmethylamino Sancycline Hydrochloride, a derivative of the well-known antibiotic sancycline, has garnered significant attention in recent years due to its promising applications in the field of antimicrobial research. This compound, with the CAS number 149934-25-8, represents a critical advancement in the development of novel therapeutic agents designed to combat resistant bacterial strains. The hydrochloride salt form enhances its solubility and bioavailability, making it an attractive candidate for further clinical and pharmaceutical exploration.

The chemical structure of 7-Ethylmethylamino Sancycline Hydrochloride incorporates a modified amino group at the 7-position of the sancycline core, which is believed to contribute to its enhanced efficacy against a broad spectrum of pathogens. This modification not only improves the compound's binding affinity to bacterial ribosomes but also reduces the likelihood of resistance development. The hydrochloride moiety further stabilizes the molecule, ensuring better pharmacokinetic properties and improved patient compliance.

In recent studies, 7-Ethylmethylamino Sancycline Hydrochloride has been investigated for its potential in treating infections caused by Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE). Preliminary findings suggest that this compound exhibits superior activity compared to conventional antibiotics, making it a valuable addition to the armamentarium of antimicrobial agents. The mechanism of action involves inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby disrupting essential cellular processes.

The synthesis of 7-Ethylmethylamino Sancycline Hydrochloride involves a multi-step process that requires precise control over reaction conditions and purification techniques. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy allows for rigorous quality control, guaranteeing the identity and integrity of the compound.

One of the most compelling aspects of 7-Ethylmethylamino Sancycline Hydrochloride is its potential to address emerging threats in global health. With the rise of multidrug-resistant bacteria, there is an urgent need for innovative therapeutic solutions. This compound's unique chemical profile and demonstrated efficacy make it a promising candidate for clinical trials. Researchers are particularly interested in exploring its synergistic effects when combined with other antibiotics, which could lead to more effective treatment regimens.

Regulatory considerations play a crucial role in the development and approval of new pharmaceuticals. 7-Ethylmethylamino Sancycline Hydrochloride must undergo rigorous testing to ensure safety and efficacy before it can be made available to patients. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are essential to streamline this process. The integration of computational modeling and artificial intelligence has accelerated drug discovery pipelines, allowing for faster identification of promising candidates like this one.

The pharmacological properties of 7-Ethylmethylamino Sancycline Hydrochloride have been extensively studied in both in vitro and in vivo models. Animal studies have shown that it exhibits low toxicity profiles while maintaining high antibacterial activity. This balance is critical for developing drugs that are both effective and safe for human use. Additionally, research into its pharmacokinetics has revealed that it achieves rapid absorption and distribution throughout the body, suggesting potential for once-daily dosing regimens.

The future directions for 7-Ethylmethylamino Sancycline Hydrochloride include further clinical investigations to validate its therapeutic potential in human populations. Phase I trials are currently underway to assess its safety profile, while Phase II studies aim to evaluate its efficacy against specific bacterial infections. These trials will provide valuable data on optimal dosing strategies and patient populations that would benefit most from this novel antibiotic.

The impact of 7-Ethylmethylamino Sancycline Hydrochloride extends beyond individual patient care; it represents a significant step forward in antimicrobial drug development. By addressing gaps in current treatment options and offering a new weapon against resistant bacteria, this compound has the potential to improve global health outcomes. Continued research and collaboration within the scientific community will be essential to fully realize its therapeutic benefits.

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